molecular formula C10H10N2O B2733165 N-(4-cyanophenyl)propanamide CAS No. 314764-76-6

N-(4-cyanophenyl)propanamide

Cat. No.: B2733165
CAS No.: 314764-76-6
M. Wt: 174.203
InChI Key: VFDJCIHJJXJTPQ-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)propanamide: is an organic compound with the molecular formula C10H10N2O It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize N-(4-cyanophenyl)propanamide involves the reaction of 4-cyanobenzoyl chloride with propanamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Nitrile Addition: Another method involves the addition of a nitrile group to a pre-formed propanamide derivative. This can be achieved through the reaction of 4-cyanobenzonitrile with propanamide under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-cyanophenyl)propanamide can undergo oxidation reactions, particularly at the amide nitrogen, leading to the formation of N-oxides.

    Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-(4-aminophenyl)propanamide.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: N-(4-cyanophenyl)propanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. They may act as inhibitors or modulators of specific biological targets, making them candidates for drug development.

Industry: this compound is utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile and amide functional groups allows for specific binding interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

  • N-(3-cyanophenyl)propanamide
  • N-(2-cyanophenyl)propanamide
  • N-(4-aminophenyl)propanamide

Comparison:

  • N-(4-cyanophenyl)propanamide is unique due to the position of the nitrile group on the aromatic ring, which can influence its reactivity and binding properties.
  • N-(3-cyanophenyl)propanamide and N-(2-cyanophenyl)propanamide have the nitrile group at different positions, leading to variations in their chemical behavior and applications.
  • N-(4-aminophenyl)propanamide has an amine group instead of a nitrile group, which significantly alters its chemical properties and potential uses.

Properties

IUPAC Name

N-(4-cyanophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDJCIHJJXJTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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